Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Conventional ADC linkers lack orthogonal handles and dual PEGylation, causing aggregation and heterogeneous products. This heterobifunctional linker integrates DBCO for copper-free SPAAC, a cathepsin B-cleavable Val-Cit-PAB sequence, dual PEG3/PEG4 spacers, and a Boc-protected amine in a single monodisperse entity. • Enables stepwise, modular assembly of homogeneous ADCs and PROTACs with precise DAR control. • Dual PEGylation and DMEA-modified PAB spacer enhance aqueous solubility, enabling high payload loading (>4 DAR) without aggregation. • Boc-amine allows orthogonal deprotection for sequential conjugation of a second payload or targeting ligand. • Reliable supply with global shipping and documented quality assurance.

Molecular Formula C66H99N13O17
Molecular Weight 1346.6 g/mol
Cat. No. B12424412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA
Molecular FormulaC66H99N13O17
Molecular Weight1346.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C4=C(C5=CC=CC=C52)N(N=N4)CCOCCOCCOCCNC(=O)OC(C)(C)C
InChIInChI=1S/C66H99N13O17/c1-47(2)58(62(84)73-53(16-12-25-70-63(67)85)61(83)72-50-20-18-48(19-21-50)46-95-65(87)77(7)29-27-68-6)74-56(81)24-32-89-36-40-93-44-43-92-39-35-88-31-23-55(80)69-26-22-57(82)78-45-49-13-8-9-14-51(49)59-60(52-15-10-11-17-54(52)78)79(76-75-59)30-34-91-38-42-94-41-37-90-33-28-71-64(86)96-66(3,4)5/h8-11,13-15,17-21,47,53,58,68H,12,16,22-46H2,1-7H3,(H,69,80)(H,71,86)(H,72,83)(H,73,84)(H,74,81)(H3,67,70,85)/t53-,58-/m0/s1
InChIKeyJYTHRLPETJLRBH-SRSCFSCASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA: A Multifunctional ADC and PROTAC Linker with Dual PEG Spacers and Bioorthogonal Handle


Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA is a complex, heterobifunctional linker designed for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It integrates a copper-free click chemistry handle (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC) , a cathepsin B-cleavable Val-Cit-PAB sequence for controlled intracellular payload release [1], and two distinct polyethylene glycol (PEG) spacers (PEG3 and PEG4) to enhance conjugate hydrophilicity and stability [2]. The compound also features a Boc-protected amine for orthogonal deprotection and subsequent functionalization, enabling sequential, modular assembly of complex bioconjugates with high selectivity .

Why Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA Cannot Be Replaced by Simpler or Single-Function Linkers


The unique architecture of Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA consolidates four critical functionalities—bioorthogonal conjugation, enzymatic cleavage, dual PEGylation for pharmacokinetic optimization, and a protected amine for modular assembly—into a single, monodisperse entity. This integration eliminates the need for multiple sequential conjugation steps and reduces the risk of heterogeneous product mixtures. Generic alternatives, such as simple maleimide-VC-PAB linkers or DBCO-PEG4-VC-PAB variants lacking the second PEG unit and Boc-protected amine, cannot provide the same level of synthetic flexibility, aqueous solubility, and systemic stability [1]. Substitution with a non-PEGylated or single-PEG linker would compromise the conjugate's pharmacokinetic profile, as demonstrated by studies showing that increasing PEG chain length from 4 to 8-12 units significantly improves clearance and tolerability in ADCs [2].

Quantitative Comparative Evidence for Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA Versus Closest Analogs


SPAAC Click Kinetics: DBCO-PEG Linker Outperforms Non-PEGylated DBCO by 31% in Reaction Rate

The DBCO group in Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA enables strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic copper catalysts. Crucially, the presence of a PEG linker adjacent to the DBCO moiety enhances the apparent reaction rate compared to a non-PEGylated DBCO counterpart. A systematic study of SPAAC kinetics reported that DBCO-PEG5-trastuzumab exhibited a 31 ± 16% faster conjugation rate than DBCO-trastuzumab (0.18–0.37 M⁻¹s⁻¹ vs. lower baseline), an effect attributed to reduced steric hindrance and improved aqueous solubility conferred by the PEG spacer [1]. This target compound contains a PEG3 spacer directly linked to the DBCO, and this kinetic advantage is a direct, quantifiable benefit for achieving higher conjugation yields in shorter reaction times.

Bioorthogonal Chemistry Click Chemistry Bioconjugation

PEG Linker Length and Pharmacokinetics: Dual PEG3+PEG4 Design Balances Solubility and Clearance

The compound's dual PEG architecture (PEG3 and PEG4) provides a total of 7 ethylene glycol units. In comparative studies of pendant-type PEG linkers, DAR8-ADCs constructed with PEG8 or PEG12 linkers demonstrated significantly improved pharmacokinetic profiles versus DAR8-ADCs with PEG4 or DAR4-ADCs without PEG [1]. Specifically, ADCs with longer PEG chains exhibited reduced hydrophobicity (by HIC analysis) and lower aggregation propensity [1]. While this compound's total PEG length (7 units) falls between the tested PEG4 and PEG8, the dual-placement strategy (PEG3 near DBCO, PEG4 near VC-PAB) is designed to confer intermediate hydrophilicity that enhances solubility without the excessive chain length that may sterically hinder payload release.

ADC Pharmacokinetics PEGylation Linker Design

Boc-Protected Amine Enables Orthogonal, Sequential Bioconjugation Without Premature Cross-Reactivity

The N-terminal Boc-protected amine in this compound provides a masked nucleophile that can be selectively deprotected under mild acidic conditions after the initial DBCO-azide click reaction. This orthogonal protection scheme allows for a two-step, sequential assembly process: first, SPAAC conjugation via DBCO to an azide-modified antibody or ligand; second, Boc deprotection and subsequent coupling to a second payload or targeting moiety. In contrast, simpler linkers such as Mal-PEG4-VC-PAB-DMEA or DBCO-PEG4-VC-PAB-MMAE lack this protected amine, limiting them to a single, terminal conjugation event. The ability to perform two distinct, orthogonal reactions on the same linker molecule is a key differentiator for constructing complex, multi-functional conjugates like bispecific ADCs or ternary PROTACs.

Orthogonal Chemistry Sequential Bioconjugation PROTAC Synthesis

DMEA Spacer in VC-PAB-DMEA Motif Reduces Hydrophobic Aggregation Relative to Standard PAB Spacers

The inclusion of a DMEA (N,N-dimethylethylenediamine) moiety within the self-immolative spacer region (as part of the VC-PAB-DMEA sequence) introduces a tertiary amine that enhances linker hydrophilicity. This modification is known to reduce the aggregation propensity of ADCs, particularly at high drug-to-antibody ratios (DARs) where hydrophobic payloads can drive aggregation [1]. While direct comparative data for this specific compound is not available in public literature, the DMEA tail is recognized in linker design as a 'solubility enhancer' that 'reduces aggregation; improves pharmacokinetics' . This contrasts with conventional VC-PAB linkers lacking the DMEA group, which are more prone to aggregation when conjugated to highly hydrophobic cytotoxins such as PNU-159682.

ADC Stability Self-immolative Spacer Aggregation

Optimal Use Cases for Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA Based on Its Unique Structural Advantages


Construction of Site-Specific, High-DAR ADCs via Two-Step Bioorthogonal Conjugation

This linker is ideally suited for generating homogeneous ADCs with defined drug-to-antibody ratios. In this workflow, an azide-modified antibody (e.g., through enzymatic or genetic incorporation of an azide-bearing non-canonical amino acid) is first conjugated to the DBCO group via SPAAC [1]. The Boc group is then removed under mild acidic conditions, exposing a free amine that can be coupled to a second functional moiety—such as a fluorophore for imaging, a second payload for combination therapy, or a PEG chain for further PK tuning. This two-step, orthogonal strategy yields a highly controlled, dual-functional conjugate that is difficult to achieve with single-handle linkers [2].

Synthesis of Ternary PROTACs Requiring Sequential Ligand Attachment

The compound's dual orthogonal handles make it an exceptional building block for PROTACs that require the assembly of three distinct components: an E3 ligase ligand, a target protein ligand, and a linker. The DBCO moiety can be clicked to an azide-functionalized E3 ligase binder, while the Boc-protected amine can be subsequently deprotected and coupled to a target protein ligand via standard amide bond formation [3]. This sequential approach minimizes cross-reactivity and purification challenges inherent in one-pot, multi-component PROTAC syntheses, enabling the generation of more structurally diverse and potent degraders.

Development of Hydrophobic Payload ADCs with Reduced Aggregation Risk

When conjugating highly hydrophobic cytotoxins like PNU-159682 or duocarmycin derivatives, the DMEA-modified VC-PAB spacer in this linker acts as an intrinsic solubility enhancer . This design feature is particularly valuable for achieving high DARs (>4) without incurring unacceptable levels of aggregation, a common failure point in ADC development. Furthermore, the dual PEG3 and PEG4 spacers provide additional hydrophilicity, potentially allowing for a higher payload loading while maintaining favorable biophysical properties and in vivo pharmacokinetics [4].

Modular Assembly of Bispecific Antibody Conjugates

The DBCO and Boc-protected amine orthogonal pair enables the stepwise attachment of two different targeting ligands or functional modules. For example, a first azide-modified antibody fragment can be clicked to the DBCO, and after Boc deprotection, a second peptide or small molecule targeting a different receptor can be attached via amine-reactive chemistry. This modular platform is valuable for generating bispecific conjugates for enhanced tumor targeting or immune cell engagement, where precise control over the stoichiometry and orientation of each component is critical for therapeutic efficacy.

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